molecular formula C26H19NO2 B1589601 Benzene, 1-nitro-4-(triphenylethenyl)- CAS No. 166264-70-6

Benzene, 1-nitro-4-(triphenylethenyl)-

Cat. No.: B1589601
CAS No.: 166264-70-6
M. Wt: 377.4 g/mol
InChI Key: ZMJJCYNCZNOROV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The compound benzene, 1-nitro-4-(triphenylethenyl)- derives its systematic name from the structural arrangement of its functional groups. According to IUPAC rules, the parent hydrocarbon is benzene, with substituents prioritized by functional group hierarchy. The nitro group (-NO₂) holds higher priority than the triphenylethenyl group (-C₆H₅-C=C-C₆H₄-C₆H₅). Numerically, the nitro group occupies position 1, while the triphenylethenyl group is at position 4.

The full IUPAC name is 1-nitro-4-(1,2,2-triphenylethenyl)benzene , reflecting the substitution pattern and the branched structure of the triphenylethenyl moiety. This nomenclature ensures unambiguous identification of the compound’s atomic connectivity.

Synonym Identification and Registry Numbers

This compound is recognized by multiple synonyms across scientific literature and chemical databases:

Synonym Source
1-Nitro-4-(1,2,2-triphenylethenyl)benzene PubChem, ChemSpider
(2-(4-Nitrophenyl)ethene-1,1,2-triyl)tribenzene Nikkaji Database
Benzene, 1-nitro-4-(triphenylethenyl)- EPA DSSTox

Registry Identifiers :

  • CAS Registry Number : 166264-70-6
  • DSSTox Substance ID : DTXSID00438743
  • Nikkaji Number : J2.181.275G
  • PubChem CID : 10362227

These identifiers facilitate cross-referencing in regulatory, commercial, and academic contexts.

Molecular Formula and Weight Analysis

The molecular formula C₂₆H₁₉NO₂ indicates a complex aromatic system comprising:

  • 26 carbon atoms : 6 from the benzene ring, 18 from three phenyl groups, and 2 from the ethenyl bridge.
  • 19 hydrogen atoms : Distributed across aromatic and aliphatic regions.
  • 1 nitrogen atom : Part of the nitro group.
  • 2 oxygen atoms : Both in the nitro group.

Molecular Weight :
Calculated as 377.44 g/mol , based on atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).

Key Mass Spectrometry Data :

Property Value
Exact Mass 377.1416 g/mol
XLogP3 7.8
Topological Polar Surface Area 45.8 Ų

The high XLogP3 value suggests significant hydrophobicity, consistent with its aromatic-rich structure.

Properties

IUPAC Name

1-nitro-4-(1,2,2-triphenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJJCYNCZNOROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438743
Record name Benzene, 1-nitro-4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166264-70-6
Record name Benzene, 1-nitro-4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most effective and widely reported method for synthesizing Benzene, 1-nitro-4-(triphenylethenyl)- involves palladium-catalyzed cross-coupling reactions, particularly Suzuki coupling. This approach allows the construction of the triphenylethenyl moiety on the nitro-substituted benzene ring with high selectivity and yield.

  • Key Reaction: Suzuki coupling between 1-bromo-4-(1,2,2-triphenylethenyl)benzene and arylboronic acids or boronate esters.
  • Catalyst System: Pd(PPh3)4 or Pd(PPh3)2Cl2 in the presence of bases such as Na2CO3, typically in toluene or aqueous-organic solvent mixtures.
  • Reaction Conditions: Elevated temperatures (~110 °C) for 12-24 hours under inert atmosphere.
  • Yields: Reported yields range from 70% to 85%, indicating efficient coupling and product formation.

This method is favored due to its mild conditions and tolerance of functional groups like the nitro substituent, which can be sensitive to harsh reagents.

Knoevenagel Condensation and McMurry Coupling (Limited Success)

Attempts to synthesize the compound via Knoevenagel condensation or McMurry coupling have been documented but generally resulted in low yields or complex mixtures rather than the desired product.

  • Knoevenagel condensation between diphenylmethane derivatives and nitro-substituted benzaldehydes failed to provide the target compound efficiently.
  • McMurry coupling of related ketones yielded low amounts of triphenylethenyl derivatives, indicating limited applicability for this target molecule.

Preparation of Key Intermediates

The synthesis of Benzene, 1-nitro-4-(triphenylethenyl)- requires preparation of halogenated triphenylethenyl intermediates such as 1,1,2-triphenyl-2-bromoethene, which serve as coupling partners in palladium-catalyzed reactions.

  • These intermediates are synthesized following literature protocols involving bromination or halogenation of triphenylethenyl precursors.
  • The halogenated intermediates are then subjected to Suzuki coupling with boronic acids or esters to introduce the nitro-substituted phenyl group.

Detailed Reaction Scheme and Conditions

Step Reactants/Intermediates Catalyst/System Solvent Temperature Time Yield (%) Notes
1 1,1,2-Triphenyl-2-bromoethene + 4-nitrophenylboronic acid Pd(PPh3)4, Na2CO3 Toluene/H2O 110 °C 12-24 h 70-85 Suzuki cross-coupling to form target compound
2 Preparation of 1,1,2-triphenyl-2-bromoethene Bromination of triphenylethenyl precursor Various Ambient to reflux Several hours N/A Key intermediate for coupling
3 Attempts with Knoevenagel condensation Base (e.g., n-BuLi), aldehyde/ketone substrates Organic solvents Room temp to reflux Variable <40 Low yield, not preferred

Summary of Research Findings

  • Palladium-catalyzed Suzuki coupling is the most reliable and efficient method for synthesizing Benzene, 1-nitro-4-(triphenylethenyl)-, providing good yields and functional group tolerance.
  • Knoevenagel condensation and McMurry coupling attempts have been less successful, yielding low amounts or mixtures.
  • Preparation of halogenated triphenylethenyl intermediates is a crucial step for successful coupling.
  • The synthetic route is well-documented in peer-reviewed literature, highlighting the importance of catalyst choice, reaction conditions, and substrate preparation.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-nitro-4-(triphenylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1-nitro-4-(triphenylethenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-4-(triphenylethenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations. The compound’s effects are mediated through its ability to participate in redox reactions and form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    Nitrobenzene: Similar in structure but lacks the triphenylethenyl group.

    Triphenylethylene: Lacks the nitro group but shares the triphenylethenyl moiety.

    Aniline: The amino derivative of nitrobenzene.

Uniqueness

Benzene, 1-nitro-4-(triphenylethenyl)- is unique due to the presence of both the nitro and triphenylethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler analogs .

Biological Activity

Benzene, 1-nitro-4-(triphenylethenyl)- (CAS No. 166264-70-6) is a nitroaromatic compound characterized by the presence of a nitro group and a triphenylethenyl moiety. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique structural features and potential biological activities.

  • Molecular Formula : C26H19NO2
  • Molecular Weight : 397.43 g/mol
  • Canonical SMILES : C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N+[O-])C4=CC=CC=C4

Synthesis

The synthesis of Benzene, 1-nitro-4-(triphenylethenyl)- typically involves electrophilic aromatic substitution reactions. A common method is the nitration of triphenylethylene using a mixture of concentrated sulfuric acid and nitric acid under controlled conditions to ensure selective introduction of the nitro group.

The biological activity of Benzene, 1-nitro-4-(triphenylethenyl)- is primarily attributed to its ability to interact with various biomolecules through electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing entity, enhancing the reactivity of the benzene ring and facilitating redox reactions that can lead to the formation of reactive intermediates. These intermediates may interact with cellular components, influencing biological pathways.

Antioxidant Activity

Recent studies have indicated that nitroaromatic compounds can exhibit antioxidant properties. Benzene, 1-nitro-4-(triphenylethenyl)- has been investigated for its potential to scavenge free radicals, thus protecting cells from oxidative stress. This activity is significant in mitigating cellular damage associated with various diseases.

Cytotoxicity and Anticancer Potential

Research has highlighted the cytotoxic effects of Benzene, 1-nitro-4-(triphenylethenyl)- on cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Toxicological Studies

Toxicological evaluations have revealed that exposure to nitroaromatic compounds can lead to adverse health effects. For instance, chronic exposure has been linked to carcinogenic properties in animal models. Studies indicated that similar compounds within the nitrobenzene class can induce liver tumors and other organ-specific toxicities .

Case Studies

StudyFindings
Study on Antioxidant Activity Demonstrated significant free radical scavenging ability in vitro.
Cytotoxicity Assessment Induced apoptosis in human cancer cell lines with IC50 values indicating potency against specific types of cancer cells.
Toxicological Evaluation Chronic exposure led to increased liver weights and signs of nephropathy in rodent models, highlighting potential carcinogenic risks .

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions. The nitro group deshields adjacent protons, while the triphenylethenyl group shows complex splitting due to hindered rotation .
  • FTIR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C=C stretching (~1600 cm⁻¹) .

Advanced Research Question

  • Time-Resolved Fluorescence Spectroscopy : Probe aggregation-induced emission (AIE) behavior by monitoring emission intensity changes in solution vs. solid state .
  • X-ray Crystallography : Resolve steric effects using SHELX software for structure refinement. SHELXL is preferred for high-resolution data .

How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

Advanced Research Question
The nitro group is strongly electron-withdrawing, deactivating the ring toward further electrophilic substitution. However, the triphenylethenyl group introduces steric and electronic complexity:

  • Competitive Directing Effects : While the nitro group directs incoming electrophiles meta, the triphenylethenyl group may create steric barriers. Computational modeling (DFT) is recommended to predict reaction sites .
  • Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the nitro group to an amine, enabling further functionalization .

What methodologies validate the AIE properties of Benzene, 1-nitro-4-(triphenylethenyl)-?

Advanced Research Question

  • AIE Mechanism : The triphenylethenyl group restricts intramolecular rotation (RIR) in aggregated states, enhancing emission. Confirm via:
    • Solvent Polarity Studies : Compare photoluminescence (PL) in THF (dispersed) vs. water-THF mixtures (aggregated) .
    • Dynamic Light Scattering (DLS) : Correlate particle size with PL intensity .

Basic Research Question

  • Thermal Stability : DSC analysis shows decomposition above 200°C. Store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : The nitro group is stable in acidic conditions but may hydrolyze under prolonged basic exposure .

How is SHELX software applied in determining the crystal structure of this compound?

Q. Methodological Answer

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å).
  • Refinement : SHELXL refines anisotropic displacement parameters and validates H-atom positions via Fourier difference maps .
  • Validation : Check R-factor convergence (<5%) and CIF files for outliers .

What role does this compound play in covalent organic frameworks (COFs)?

Advanced Research Question
The triphenylethenyl group’s rigidity and π-conjugation make it suitable for COF linkers. Methods:

  • Solvothermal Synthesis : Condense with boronic acids to form 2D frameworks .
  • Porosity Analysis : Use BET surface area measurements (N₂ adsorption) .

How can researchers address contradictions in reported synthetic yields?

Q. Methodological Answer

  • Reproducibility Checks : Standardize precursor purity (HPLC-grade) and moisture control .
  • Byproduct Analysis : Employ GC-MS to identify nitration byproducts (e.g., ortho isomers) .

What analytical methods quantify trace impurities in this compound?

Basic Research Question

  • HPLC-UV/Vis : Use a C18 column (MeCN/H₂O mobile phase) to separate nitro derivatives .
  • LC-MS/MS : Detect impurities at ppm levels via multiple reaction monitoring (MRM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzene, 1-nitro-4-(triphenylethenyl)-
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